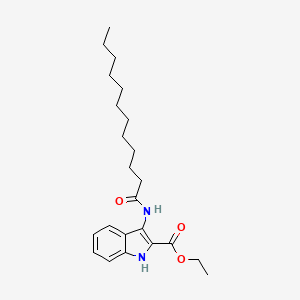
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
科学的研究の応用
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s indole core is known to interact with various biological pathways, contributing to its diverse effects .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Uniqueness
Ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate is unique due to its indole core, which is not present in simpler esters like ethyl acetate or methyl butyrate. This structural feature imparts distinct biological and chemical properties, making it valuable for specialized applications.
特性
CAS番号 |
872593-18-5 |
|---|---|
分子式 |
C23H34N2O3 |
分子量 |
386.5 g/mol |
IUPAC名 |
ethyl 3-(dodecanoylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H34N2O3/c1-3-5-6-7-8-9-10-11-12-17-20(26)25-21-18-15-13-14-16-19(18)24-22(21)23(27)28-4-2/h13-16,24H,3-12,17H2,1-2H3,(H,25,26) |
InChIキー |
LWSZQQFLYKTEPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=C(NC2=CC=CC=C21)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
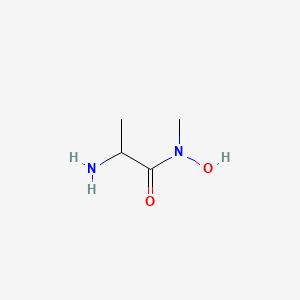
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)

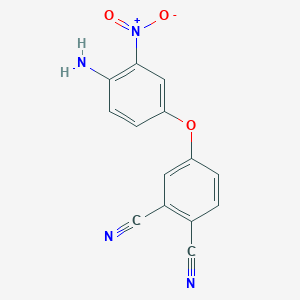

![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
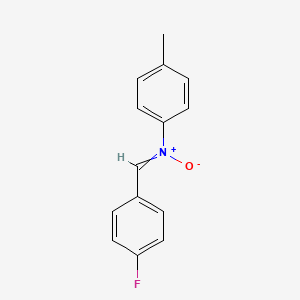
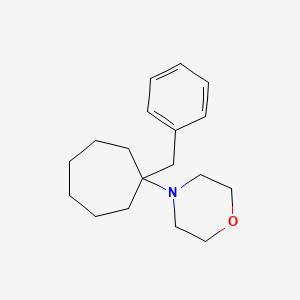
![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
